(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Übersicht

Beschreibung

(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H15ClFNO and its molecular weight is 315.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

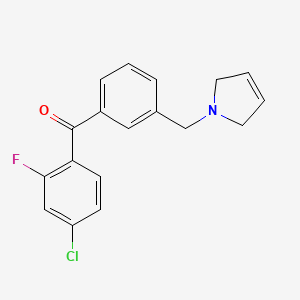

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula: C₁₈H₁₈ClF N₂O

- Molecular Weight: 316.80 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways, particularly in cancer and infectious diseases.

Anticancer Activity

Several studies have indicated that the compound exhibits anticancer properties , particularly against breast and prostate cancer cell lines . For instance:

- In vitro assays demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cells with IC50 values in the micromolar range.

- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.

Antimicrobial Activity

Research has also highlighted the compound's potential as an antimicrobial agent :

- In vitro tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Data Tables

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation |

| Anticancer | PC-3 (Prostate Cancer) | 12 | Induction of apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | 64 | Disruption of cell membrane integrity |

| Antimicrobial | Escherichia coli | 128 | Disruption of cell membrane integrity |

Case Studies

-

Case Study on Anticancer Efficacy:

A study conducted by Touitou et al. evaluated the effects of the compound on various cancer cell lines. The results indicated a dose-dependent response in MCF-7 cells, with significant apoptosis observed at concentrations above 5 µM. -

Antimicrobial Evaluation:

In a separate investigation, Pendergrass et al. assessed the antimicrobial properties against multidrug-resistant strains. The compound demonstrated effective inhibition against MRSA strains, highlighting its potential as a lead candidate for developing new antimicrobial therapies.

Wissenschaftliche Forschungsanwendungen

Overview

The compound (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows for interactions that can lead to significant biological activities.

Medicinal Chemistry Applications

This compound has been explored for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Several studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The incorporation of halogen atoms like chlorine and fluorine often enhances the biological activity of phenyl derivatives. Research has shown that analogues of this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anticonvulsant Properties

Similar compounds have demonstrated anticonvulsant activity, suggesting that this compound could be investigated for its potential to treat epilepsy or other seizure disorders. Structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings can significantly affect anticonvulsant efficacy .

Antimicrobial Effects

Compounds containing similar moieties have shown promise as antimicrobial agents. The presence of halogens may enhance the lipophilicity and membrane permeability of the molecule, potentially leading to increased antibacterial and antifungal activities. This application is particularly relevant in the context of rising antibiotic resistance .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Halogen Substitution : The presence of chlorine and fluorine atoms can enhance binding affinity to biological targets.

- Pyrrolidine Moiety : The 2,5-dihydro-1H-pyrrol-1-yl group may contribute to unique interactions with receptors or enzymes, influencing pharmacodynamics.

A detailed SAR analysis can guide further synthetic modifications to improve efficacy and reduce toxicity.

Case Studies

Several case studies highlight the applications of structurally related compounds:

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative with a similar structure exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study utilized both in vitro assays and in vivo models to confirm the efficacy of the compound .

Case Study: Anticonvulsant Evaluation

Another research project focused on synthesizing pyrrolidine-containing compounds and evaluating their anticonvulsant effects using established animal models. Results indicated that certain derivatives showed promising results comparable to standard anticonvulsants .

Data Table: Summary of Applications

Eigenschaften

IUPAC Name |

(4-chloro-2-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROTUMLSUQMDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643501 | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-44-5 | |

| Record name | Methanone, (4-chloro-2-fluorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.